1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone
Description
1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone (CAS: 1353944-27-0) is a pyrrolidine-based compound featuring an isopropylaminomethyl substituent at the 3-position of the pyrrolidine ring and an acetyl group at the 1-position. Its molecular formula is C₁₀H₂₀N₂O, with a molar mass of 184.28 g/mol .
Properties
IUPAC Name |
1-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-6-10-4-5-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYQENCZCDNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179347 | |
| Record name | Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-81-7 | |
| Record name | Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with isopropylamine and an appropriate ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features include:
Key Observations :
- Ring System Variations: Replacing pyrrolidine with piperidine (as in 1-(4-Ethylamino-piperidin-1-yl)-ethanone) increases ring size, altering conformational flexibility and basicity .
- Hydrophilic substituents, such as hydroxyl groups (e.g., in ’s compound), enhance water solubility but may reduce blood-brain barrier penetration .
Physico-Chemical Properties
- Lipophilicity : The target compound’s logD (estimated) is higher than analogs with polar substituents (e.g., hydroxyl groups) but lower than fully aromatic derivatives.
- Solubility: Compared to 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone, the target compound’s solubility in aqueous media is moderate due to the balance between its hydrophobic isopropyl group and polar pyrrolidine nitrogen .
- Stereochemical Impact : The (S)-isomer (CAS: 1354009-90-7) exhibits distinct biological activity compared to the racemic mixture, underscoring the importance of chirality in drug design .
Pharmacological Comparison
- Receptor Binding : The pyrrolidine ring’s flexibility allows for better adaptation to receptor pockets compared to rigid piperidine derivatives .
- Enzyme Inhibition : Analogs with extended aromatic systems (e.g., pyrazolo-pyrazine in ) show stronger inhibition of kinases, whereas the target compound may favor aminergic receptors (e.g., adrenergic or dopaminergic) due to its amine-rich structure .
- Metabolic Stability : The isopropyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to smaller alkyl substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
